

An In-Depth Technical Guide to the Molecular Structure of N-Benzylisatoic Anhydride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Benzylisatoic anhydride*

Cat. No.: B1268039

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylisatoic anhydride, with the systematic IUPAC name 1-benzyl-3,1-benzoxazine-2,4-dione, is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its molecular structure, incorporating key physicochemical properties, spectroscopic data, and a detailed look at its synthesis. The document is intended to serve as a technical resource for professionals engaged in research and development activities where this molecule is a relevant synthon or a scaffold for drug design.

Core Molecular Structure and Properties

N-Benzylisatoic anhydride is characterized by a bicyclic system where a benzene ring is fused to a 1,3-oxazine-2,4-dione ring. A benzyl group is attached to the nitrogen atom at position 1.

Chemical Structure:

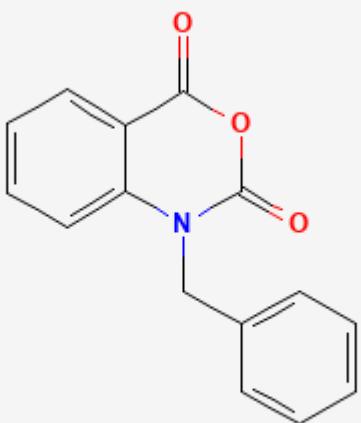


Table 1: Physicochemical Properties of **N-Benzylisatoic Anhydride**[1][2]

Property	Value
Molecular Formula	C ₁₅ H ₁₁ NO ₃
Molecular Weight	253.25 g/mol
IUPAC Name	1-benzyl-3,1-benzoxazine-2,4-dione
CAS Number	35710-05-5
Melting Point	140-141 °C
Boiling Point	419.5 ± 38.0 °C at 760 Torr (Predicted)
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	2

Spectroscopic Characterization

The molecular structure of **N-Benzylisatoic anhydride** has been elucidated and confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While detailed peak assignments can vary slightly based on the solvent and instrument parameters, typical chemical shifts for **N-Benzylisatoic anhydride** are summarized below.

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts

Atom Type	Predicted Chemical Shift (ppm)	Multiplicity
<hr/> ^1H NMR		
Aromatic Protons (Benzoxazine Ring)	δ 7.0 - 8.2	m
Aromatic Protons (Benzyl Ring)	δ 7.2 - 7.5	m
Methylene Protons (-CH ₂ -)	δ 5.0 - 5.5	s
<hr/> ^{13}C NMR		
Carbonyl Carbons (C=O)	δ 160 - 170	
Aromatic Carbons	δ 110 - 150	
Methylene Carbon (-CH ₂ -)	δ 45 - 55	

Note: These are predicted ranges and actual experimental values may differ. Specific peak assignments would require 2D NMR experiments such as HSQC and HMBC.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **N-Benzylisatoic anhydride** is characterized by the presence of strong absorption bands corresponding to the carbonyl groups of the anhydride functionality.

Table 3: Key FTIR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C=O Stretching (Anhydride)	~1780 - 1820	Strong
C=O Stretching (Anhydride)	~1740 - 1780	Strong
C-O-C Stretching	~1000 - 1300	Strong
Aromatic C-H Stretching	~3000 - 3100	Medium
Aromatic C=C Stretching	~1450 - 1600	Medium-Weak

The presence of two distinct carbonyl peaks is a hallmark of the anhydride group, arising from symmetric and asymmetric stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of **N-Benzylisatoic anhydride**. The electron ionization mass spectrum typically shows a molecular ion peak $[M]^+$ at m/z 253.[\[2\]](#)

Synthesis of N-Benzylisatoic Anhydride

The synthesis of **N-Benzylisatoic anhydride** is most commonly achieved through the N-alkylation of isatoic anhydride.

Experimental Protocol: N-Benzylation of Isatoic Anhydride

This procedure outlines a general method for the synthesis of **N-Benzylisatoic anhydride**.

Materials:

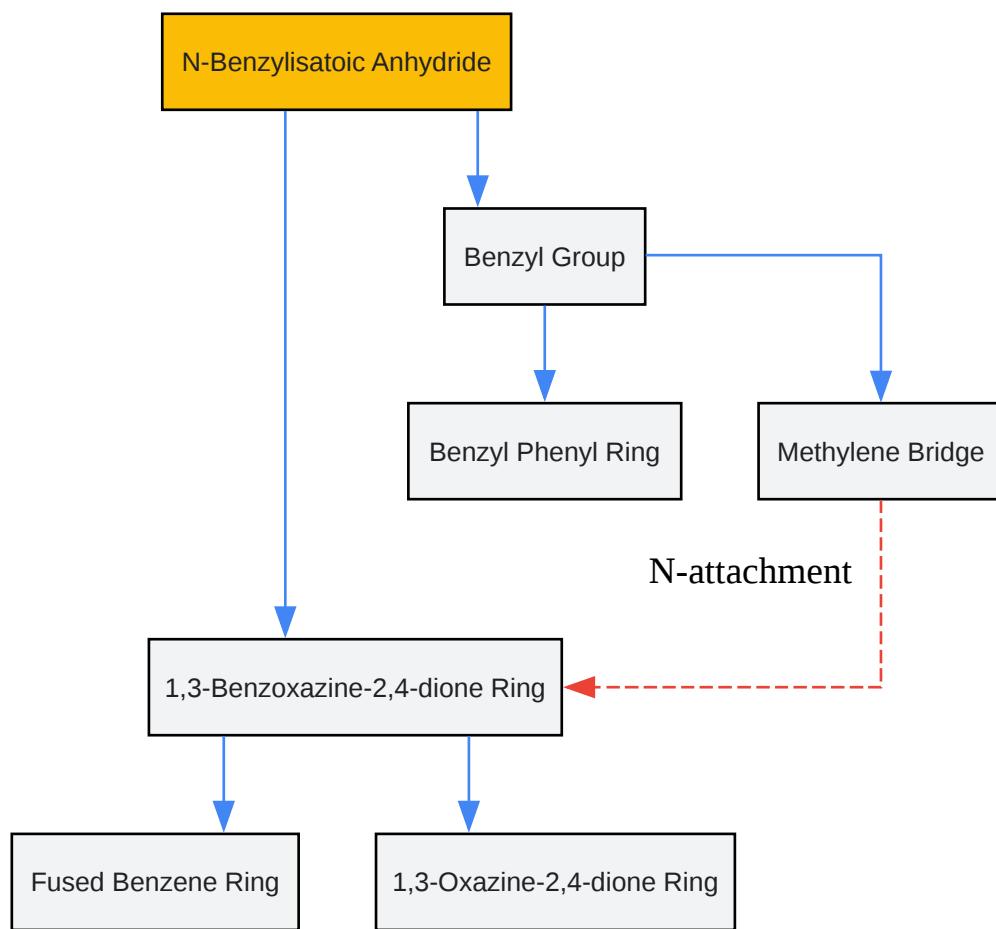
- Isatoic anhydride
- Benzyl halide (e.g., benzyl bromide or benzyl chloride)
- A suitable base (e.g., sodium hydride, potassium carbonate)
- Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

- Ice
- Drying agent (e.g., anhydrous sodium sulfate)
- Solvents for extraction and recrystallization (e.g., ethyl acetate, hexane)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve isatoic anhydride in the chosen anhydrous solvent.
- Cool the solution in an ice bath and add the base portion-wise, ensuring the temperature remains low.
- Allow the mixture to stir for a predetermined time (e.g., 30 minutes) to facilitate the deprotonation of the nitrogen atom.
- Slowly add the benzyl halide to the reaction mixture.
- Allow the reaction to warm to room temperature and stir until completion (monitoring by Thin Layer Chromatography (TLC) is recommended).
- Upon completion, quench the reaction by carefully pouring the mixture into ice-water.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
- Filter off the drying agent and concentrate the solvent under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure **N-Benzylisatoic anhydride**.

Diagram 1: Synthesis Workflow


[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **N-Benzylisatoic anhydride**.

Molecular Structure Visualization

The three-dimensional arrangement of atoms in **N-Benzylisatoic anhydride** is crucial for understanding its reactivity and potential interactions in a biological context. While specific crystallographic data for this exact molecule is not readily available in public databases, its structure can be modeled based on known bond lengths and angles of similar compounds.

Diagram 2: Logical Relationship of Structural Components

[Click to download full resolution via product page](#)

Caption: Hierarchical relationship of the structural fragments of **N-Benzylisatoic anhydride**.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of **N-Benzylisatoic anhydride**. The combination of its physicochemical properties, comprehensive spectroscopic data, and a reliable synthetic protocol offers a solid foundation for its application in research and development. The provided visualizations aim to facilitate a deeper understanding of its structural characteristics. Further research, particularly in the area of single-crystal X-ray diffraction, would be beneficial to provide precise bond lengths and angles, further refining our understanding of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Benzylisatoic anhydride | C15H11NO3 | CID 520756 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. N-Benzylisatoic anhydride [webbook.nist.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Molecular Structure of N-Benzylisatoic Anhydride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1268039#n-benzylisatoic-anhydride-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com